PI4KIIIbeta-IN-9

Description

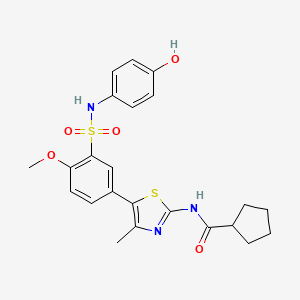

Structure

3D Structure

Propriétés

IUPAC Name |

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXNDTMKFONXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI4KIIIbeta-IN-9

This document provides a comprehensive overview of the selective inhibitor PI4KIIIbeta-IN-9, intended for researchers, scientists, and professionals in drug development. It details the inhibitor's mechanism of action, summarizes its biochemical activity, outlines key experimental protocols, and visualizes the associated cellular pathways.

Core Mechanism of Action

Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a peripheral membrane protein, primarily located at the Golgi and Trans-Golgi Network (TGN), that plays a crucial role in cellular signaling and vesicle trafficking.[1] It is a lipid kinase that catalyzes the transfer of a phosphate group from ATP to the D4 position of the inositol ring of phosphatidylinositol (PI), generating phosphatidylinositol 4-phosphate (PI4P).[1][2] This product, PI4P, is a vital membrane-bound second messenger and the primary precursor for the synthesis of other critical signaling lipids, including phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]

This compound (also referred to as compound 9 in some literature) is a potent and selective inhibitor of PI4KIIIβ.[1][4] Its mechanism of action is the direct competitive inhibition of the PI4KIIIβ enzyme. Structural studies reveal that this compound forms a crescent shape that conforms to the enzyme's active site.[1][4] It establishes key hydrogen bonds with active site residues, including V598 and Lys549, effectively blocking the catalytic function of the kinase.[1]

The inhibition of PI4KIIIβ by this compound leads to a significant reduction in the cellular and Golgi-resident pools of PI4P.[5] This disruption has several significant downstream consequences, forming the basis of the compound's therapeutic potential in oncology and virology:

-

Antiviral Activity: Many RNA viruses, including members of the Picornaviridae (e.g., poliovirus, rhinovirus) and Flaviviridae (e.g., Hepatitis C, Zika virus) families, require PI4KIIIβ activity to establish their replication organelles.[1] These membranous webs, which are highly enriched in PI4P, are essential for concentrating viral replication proteins.[1][6] By depleting PI4P, this compound disrupts the formation of these platforms, thereby inhibiting viral replication.[6][7]

-

Anti-Cancer Activity: PI4KIIIβ is overexpressed in certain cancers, such as chromosome 1q-amplified lung adenocarcinoma.[5] In these contexts, the enzyme is implicated in pathways controlling cell proliferation, migration, and survival.[8][9] Treatment with this compound in these cancer cells leads to decreased proliferation, reduced colony formation, impaired cell migration and invasion, and the induction of apoptosis.[5]

Quantitative Data: Inhibitor Potency and Selectivity

This compound demonstrates high potency for its primary target, PI4KIIIβ, with notable selectivity against other related lipid kinases. The following table summarizes its inhibitory concentrations (IC50).

| Kinase Target | IC50 (nM) | Reference |

| PI4KIIIβ | 7 | [4][10][11] |

| PI3Kδ | 152 | [4][10][11] |

| PI3Kγ | 1046 | [4][10][11] |

| PI3KC2γ | ~1000 | [4] |

| PI3Kα | ~2000 | [4] |

| PI4KIIIα | ~2600 | [4] |

This compound shows weak inhibition (<50% at 20 µM) against PI4K2α, PI4K2β, and PI3Kβ.[4]

Signaling Pathway and Inhibitor Interaction

The primary pathway influenced by this compound is the synthesis of phosphoinositides. The inhibitor directly blocks the initial step of converting PI to PI4P, which has cascading effects on downstream signaling molecules like PIP2, PIP3, and the Akt pathway.

Caption: PI4KIIIβ signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.

This assay quantifies the effect of the inhibitor on viral replication.[6]

-

Cell Seeding: Seed Baby Hamster Kidney (BHK-21) cells in appropriate multi-well plates and grow to desired confluency.

-

Transfection: Transfect BHK-21 cells with Zika Virus (ZIKV) replicon RNA encoding a luciferase reporter gene.

-

Inhibitor Treatment: At 9 hours post-transfection, remove the culture medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 27 hours (totaling 36 hours post-transfection).

-

Lysis and Measurement: Lyse the cells using a suitable luciferase assay lysis buffer.

-

Quantification: Measure the luciferase activity in the cell lysates using a luminometer. Viral replication is inversely proportional to the inhibitor concentration and is quantified by the reduction in luminescence compared to the vehicle control.

Caption: Workflow for assessing antiviral activity.

This protocol measures the direct impact of the inhibitor on its target's product within the cell.[5]

-

Cell Culture and Treatment: Culture lung cancer cells (e.g., H2122) in standard conditions. Treat the cells for 24 hours with varying concentrations of this compound or a vehicle control.

-

Lipid Extraction: After treatment, harvest the cells and perform a total lipid extraction using an appropriate solvent mixture (e.g., chloroform/methanol).

-

ELISA Protocol:

-

Coat a 96-well plate with a PI4P-binding protein.

-

Add the extracted lipid samples to the wells to compete with a PI4P-linked detector molecule for binding to the coated protein.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the detector molecule to produce a colorimetric or fluorometric signal.

-

-

Data Analysis: Measure the signal using a plate reader. The signal is inversely proportional to the amount of PI4P in the sample. Calculate PI4P concentrations based on a standard curve.

These assays determine the functional consequences of PI4KIIIβ inhibition in cancer cells.[5]

-

Cell Proliferation Assay:

-

Seed 1q-amplified lung cancer cells in 96-well plates.

-

Treat with a dose range of this compound for a period of 3-5 days.

-

Measure cell viability using a standard method such as an MTS or resazurin-based assay. Calculate the half-maximal inhibitory concentration (IC50).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound or vehicle for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

-

Caption: Logical flow of the anti-cancer mechanism of action.

References

- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Lipid Kinase PI4KIIIβ Is Highly Expressed in Breast Tumors and Activates Akt in Cooperation with Rab11a | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrostatic Interaction Between NS1 and Negatively Charged Lipids Contributes to Flavivirus Replication Organelles Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2020146657A1 - Pi4-kinase inhibitors with anti-cancer activity - Google Patents [patents.google.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. glpbio.com [glpbio.com]

The Multifaceted Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) in Host Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This phosphoinositide plays a pivotal role in regulating membrane trafficking, cytoskeletal organization, and the propagation of downstream signaling cascades. Beyond its fundamental cellular functions, PI4KIIIβ has emerged as a critical host factor exploited by a range of pathogens, including viruses and bacteria, for their replication and survival. Furthermore, dysregulation of PI4KIIIβ activity has been implicated in the progression of various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the functions of PI4KIIIβ in host cells, its role in disease, and its potential as a target for therapeutic intervention. We present a compilation of quantitative data on PI4KIIIβ inhibitors, detailed experimental protocols for studying its function, and visual representations of its key signaling pathways.

Core Functions of PI4KIIIβ in Host Cells

PI4KIIIβ is a type III phosphatidylinositol 4-kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI4P.[1] This lipid product is essential for maintaining the structural and functional integrity of the Golgi apparatus and the trans-Golgi network (TGN).[2]

Membrane Trafficking and Golgi Integrity

PI4KIIIβ-generated PI4P acts as a docking site for a variety of effector proteins that contain PI4P-binding domains, such as the pleckstrin homology (PH) domain.[3] This recruitment is critical for the regulation of vesicular transport, sorting of cargo proteins, and the overall organization of the Golgi complex.[4] Key effector proteins recruited by PI4P include:

-

OSBP (Oxysterol-binding protein) and CERT (Ceramide transfer protein): These proteins are involved in the non-vesicular transport of lipids, such as cholesterol and ceramide, between the endoplasmic reticulum (ER) and the Golgi.[3]

-

FAPP (Four-phosphate-adaptor protein): FAPP proteins are involved in the formation of transport carriers destined for the plasma membrane.[3]

The recruitment of these and other effector proteins by PI4P ensures the proper flow of lipids and proteins through the secretory pathway.

Cytoskeletal Dynamics and Cell Migration

Recent studies have revealed a significant role for PI4KIIIβ in regulating cell shape, adhesion, and migration.[5] Depletion of PI4KIIIβ has been shown to decrease cell migration and alter cell morphology, which is associated with an increase in the number of focal adhesions.[5] PI4P-containing vesicles are observed to move towards the leading edge of migrating cells, suggesting a role in the dynamic processes of cell movement.[6]

Signal Transduction

PI4KIIIβ is also involved in various signaling pathways. It can influence the PI3K/Akt signaling cascade, a critical regulator of cell growth, proliferation, and survival.[7][8] Interestingly, the activation of Akt by PI4KIIIβ can occur independently of its kinase activity and appears to be mediated through its interaction with the small GTPase Rab11a.[7]

The Role of PI4KIIIβ in Disease

The central role of PI4KIIIβ in cellular processes makes it a key target for manipulation by pathogens and a factor in the development of diseases like cancer.

Viral Infections

A growing body of evidence highlights the indispensable role of PI4KIIIβ in the replication of a wide range of positive-sense RNA viruses.[3][9] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membrane structures, often referred to as "replication organelles" or "membranous webs," which serve as platforms for viral RNA synthesis.[3][10]

Viruses known to exploit PI4KIIIβ include:

-

Picornaviruses (e.g., Enteroviruses, Rhinoviruses): These viruses recruit PI4KIIIβ to their replication sites through interactions with viral proteins and host factors like ACBD3 (acyl-coenzyme A binding domain containing 3) and GBF1/Arf1.[11][12]

-

Hepatitis C Virus (HCV): The HCV non-structural protein 5A (NS5A) directly interacts with and activates PI4KIIIβ to promote the formation of the membranous web.[9]

-

Coronaviruses (e.g., SARS-CoV): PI4KIIIβ has been implicated in the entry of SARS coronavirus.[13]

-

Zika Virus (ZIKV): Inhibition of PI4KIIIβ has been shown to block ZIKV replication.[14]

Bacterial Infections

Intracellular bacterial pathogens also manipulate the host phosphoinositide metabolism for their survival and replication. While the role of PI4KIIIβ is less characterized compared to viral infections, it has been implicated in the replication of Legionella pneumophila.[1]

Cancer

Dysregulation of PI4KIIIβ has been linked to several types of cancer. It is considered a likely human oncogene, with high expression observed in a subset of breast tumors.[5][9] Overexpression of PI4KIIIβ can lead to the activation of the pro-survival PI3K/Akt signaling pathway.[7][8] Furthermore, PI4KIIIβ is frequently amplified in lung adenocarcinoma and its activity is associated with enhanced secretion of pro-tumorigenic factors.[15]

PI4KIIIβ as a Therapeutic Target

The critical dependence of various viruses and cancer cells on PI4KIIIβ makes it a promising target for therapeutic intervention. The development of specific PI4KIIIβ inhibitors has shown significant potential in preclinical studies.

PI4KIIIβ Inhibitors

A number of small molecule inhibitors targeting PI4KIIIβ have been developed and characterized. These inhibitors have demonstrated potent antiviral and anticancer activities in various models.

| Inhibitor | Target(s) | IC50 (nM) for PI4KIIIβ | Reported Activity | Reference(s) |

| PIK93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19 | Antiviral (Enterovirus), Anticancer | [16] |

| BF738735 | PI4KIIIβ | 5.7 | Antiviral | [16] |

| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | Potent PI4KIIIβ inhibitor | [16] |

| UCB9608 | PI4KIIIβ | 11 | Antiviral | [16] |

| T-00127-HEV1 | PI4KIIIβ | 60 | Antiviral (Enterovirus) | [16] |

| Compound 7f | PI4KIIIβ | 16 | Broad-spectrum anti-rhinovirus | [17] |

| Bithiazoles | PI4KIIIβ | Sub-micromolar to low micromolar | Antiviral (SARS-CoV-2, ZIKV, hRV) | [1][14] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

siRNA-Mediated Knockdown of PI4KIIIβ

This protocol describes a general procedure for reducing PI4KIIIβ expression in cultured cells using small interfering RNA (siRNA).

Materials:

-

PI4KIIIβ-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent (or similar)

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

-

Cells to be transfected

Protocol:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

On the day of transfection, prepare the following solutions in separate sterile tubes for each well to be transfected:

-

Solution A: Dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.

-

Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

-

Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5 minutes.

-

Add the 210 µL siRNA-lipid complex to each well containing cells and fresh medium.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

After incubation, harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR and for use in downstream functional assays.[11][18]

In Vitro PI4KIIIβ Kinase Assay

This protocol provides a method for measuring the enzymatic activity of PI4KIIIβ in vitro, which is useful for screening inhibitors.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

Phosphatidylinositol (PI) substrate

-

PI:PS (Phosphatidylserine) lipid kinase substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

-

[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection

-

PI4KIIIβ inhibitor (for IC50 determination)

-

96-well plates

Protocol (Non-radioactive ADP-Glo™ Assay):

-

Prepare a serial dilution of the PI4KIIIβ inhibitor in the kinase reaction buffer.

-

Add 2.5 µL of the inhibitor dilutions to the wells of a 96-well plate.

-

Prepare a master mix containing the PI4KIIIβ enzyme in the kinase reaction buffer.

-

Add 2.5 µL of the enzyme solution to each well.

-

Prepare a substrate master mix containing PI:PS substrate and ATP in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of enzyme activity against the inhibitor concentration.[8][19]

Co-Immunoprecipitation (Co-IP) for PI4KIIIβ Interaction Partners

This protocol is for investigating the interaction of PI4KIIIβ with other proteins, such as Rab11a or ACBD3.

Materials:

-

Cells expressing tagged versions of PI4KIIIβ and its potential interaction partner (or using antibodies against endogenous proteins)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Antibody specific to the tagged or endogenous protein of interest

-

Protein A/G agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Protocol:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.

-

Analyze the eluted proteins by Western blotting using antibodies against PI4KIIIβ and its potential interaction partner.[20]

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of PI4KIIIβ modulation on cell migration.

Materials:

-

Cells with modulated PI4KIIIβ expression (e.g., knockdown or overexpression)

-

24-well plates

-

Sterile 200 µL pipette tip or a culture-insert

-

Microscope with a camera

Protocol:

-

Seed cells in a 24-well plate and grow them to a confluent monolayer.

-

Create a "wound" in the monolayer by gently scratching the cells with a sterile 200 µL pipette tip or by removing a culture-insert.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh culture medium (with or without serum, depending on the experimental design).

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time to quantify cell migration.[6][21][22]

Signaling Pathways and Visualizations

PI4KIIIβ-Mediated Viral Replication Organelle Formation

Many RNA viruses hijack PI4KIIIβ to create PI4P-rich replication organelles. The following diagram illustrates the general mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and dysfunction of the PI system in membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI4KB and Src/Abl host kinases as broad-spectrum antiviral strategy: Myth or real opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell culture and transfection of siRNA [bio-protocol.org]

- 12. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. PI4-Kinase Activity Assay - 2BScientific [2bscientific.com]

- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 22. cellbiolabs.com [cellbiolabs.com]

PI4KIIIbeta-IN-9: A Selective Inhibitor of Phosphatidylinositol 4-Kinase IIIβ

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PI4KIIIbeta-IN-9, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction to PI4KIIIβ

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of other important phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ.[2]

PI4KIIIβ is primarily localized to the Golgi apparatus and is involved in a multitude of cellular processes, including:

-

Vesicular trafficking and secretion: PI4KIIIβ-generated PI4P is crucial for the structural integrity of the Golgi and for regulating the budding of transport vesicles.[1][3]

-

Signal transduction: It plays a role in the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival.[4]

-

Cell migration and adhesion: PI4KIIIβ influences cell shape, migration, and the dynamics of focal adhesions.[1][5]

-

Viral replication: Several RNA viruses, including picornaviruses and flaviviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles.[6][7][8]

Given its critical roles in both normal physiology and disease, PI4KIIIβ has emerged as a promising therapeutic target for cancer and infectious diseases.[3][8]

This compound: Overview and Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of PI4KIIIβ.[9][10] It was developed through rational drug design and has been characterized for its high affinity and selectivity.[7]

Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the active site of the PI4KIIIβ enzyme.[7] The crystal structure of PI4KIIIβ in complex with this compound reveals that the inhibitor forms a crescent shape that conforms to the active site.[7][9][10] This binding is stabilized by hydrogen bonds with key residues in the kinase hinge region.[7] The selectivity of this compound for PI4KIIIβ over other related kinases, such as PI3Ks, is attributed to steric hindrance; specific residues in the active sites of other kinases clash with the chemical structure of the inhibitor.[7]

Quantitative Data: Potency and Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of lipid kinases. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Reference |

| PI4KIIIβ | 7 | [9][10][11][12][13] |

| PI3Kδ | 152 | [9][10][12][13] |

| PI3Kγ | 1046 | [9][10][12][13] |

| PI3KC2γ | ~1000 | [9][10][13] |

| PI3Kα | ~2000 | [9][10][13] |

| PI4KIIIα | ~2600 | [9][10][13] |

| PI4K2α | >20,000 (<50% inhibition at 20 µM) | [9][10] |

| PI4K2β | >20,000 (<50% inhibition at 20 µM) | [9][10] |

| PI3Kβ | >20,000 (<50% inhibition at 20 µM) | [9][10] |

Table 2: Cellular Activity of this compound in Hepatitis C Virus (HCV) Assays

| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |

| Huh-7 | Antiviral Activity (HCV Genotype 2a) | IC50 | 630 | [9] |

| Huh-7.5 | Cytotoxicity | CC50 | 14000 | [9] |

Signaling Pathways and Experimental Workflows

PI4KIIIβ Signaling Pathway

The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling cascade and its downstream cellular functions.

Caption: PI4KIIIβ signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of this compound against its target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro PI4KIIIβ Kinase Inhibition Assay (Luminescence-based)

This protocol is a representative method for determining the potency of this compound. Commercial kits, such as ADP-Glo™, are commonly used for this purpose.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

Phosphatidylinositol (PI) substrate

-

ATP solution

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute the compound in assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Reaction Setup: In each well of the 384-well plate, add the following components in order:

-

Assay buffer

-

This compound dilution or DMSO control

-

PI4KIIIβ enzyme solution (pre-diluted in assay buffer)

-

PI and ATP mixture (pre-diluted in assay buffer)

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction will consume ATP and produce ADP.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all wells.

-

Normalize the data with the 0% inhibition (DMSO) and 100% inhibition controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antiviral Activity Assay (HCV Replicon System)

This protocol describes a method to assess the antiviral efficacy of this compound against Hepatitis C virus using a cell-based replicon system that expresses a reporter gene.

Materials:

-

Huh-7 cells stably harboring an HCV replicon with a reporter gene (e.g., Gaussia luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Gaussia luciferase assay reagent.

-

Cell viability reagent (e.g., PrestoBlue™ or CellTiter-Glo®).

-

Luminometer and fluorescence plate reader.

Methodology:

-

Cell Seeding: Seed the Huh-7 HCV replicon cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a DMSO-only control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Antiviral Activity Measurement:

-

Collect a small aliquot of the cell culture supernatant.

-

Add the Gaussia luciferase assay reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the level of HCV replication.

-

-

Cytotoxicity Measurement:

-

To the remaining cells in the well, add a cell viability reagent (e.g., PrestoBlue™).

-

Incubate for the recommended time (e.g., 1-2 hours).

-

Measure the fluorescence or luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the IC50 value for antiviral activity by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.

-

Calculate the CC50 value for cytotoxicity by plotting the percentage of cell viability against the log of the compound concentration.

-

The selectivity index (SI) can be calculated as CC50 / IC50.

-

Kinase Inhibitor Selectivity Profiling (Chemoproteomics)

This protocol provides a general overview of a chemoproteomics approach to determine the selectivity of this compound across a broad range of kinases in a cellular context.[14][15]

Materials:

-

Cell line(s) of interest (e.g., K562, HeLa).

-

Cell lysis buffer.

-

This compound.

-

Broad-spectrum kinase inhibitor affinity resin (kinobeads).

-

Wash buffers.

-

Elution buffer.

-

Reagents for protein digestion (e.g., trypsin).

-

Mass spectrometer (e.g., LC-MS/MS).

Methodology:

-

Cell Lysate Preparation: Culture and harvest cells. Lyse the cells to obtain a native protein extract containing the kinome.

-

Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound. This allows the inhibitor to bind to its target kinases.

-

Affinity Enrichment: Add the kinobeads to the lysate. The beads will bind to kinases whose ATP-binding sites are not occupied by this compound.

-

Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.

-

Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry.

-

Data Analysis:

-

Identify and quantify the kinases that were pulled down by the beads at each inhibitor concentration.

-

For each kinase, generate a dose-response curve showing the displacement from the beads as a function of this compound concentration.

-

These curves can be used to determine the relative binding affinities of the inhibitor for a large number of kinases, thus providing a comprehensive selectivity profile.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PI4KIIIβ and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity make it a powerful tool for dissecting the role of PI4KIIIβ in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor in various in vitro and cell-based systems.

References

- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. This compound | 1429624-84-9 [chemicalbook.com]

- 14. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the PI3K/Akt/mTOR Signaling Pathway and the Role of PI4KIIIbeta-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway and delves into the specifics of a potent inhibitor, PI4KIIIbeta-IN-9. While primarily targeting Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), this inhibitor's selectivity profile and the interconnectedness of phosphoinositide kinases suggest potential implications for the broader PI3K signaling network. This document will detail the core signaling cascade, present quantitative data for this compound, provide detailed experimental protocols for its characterization, and visualize key concepts through diagrams.

The PI3K/Akt/mTOR Signaling Pathway: A Core Cellular Regulator

The PI3K/Akt/mTOR pathway is a highly conserved signaling network that translates extracellular cues into intracellular responses.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, hormones, or cytokines.[3] This activation leads to the recruitment and activation of PI3K.

Key components and their functions:

-

Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. The primary product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger.

-

Akt (Protein Kinase B): A serine/threonine kinase that is recruited to the plasma membrane by PIP3. Once activated through phosphorylation by PDK1 and mTORC2, Akt phosphorylates a wide array of downstream targets, promoting cell survival, growth, and proliferation.[3]

-

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that functions as a central regulator of cell growth and metabolism. mTOR is a key component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream activators and downstream targets.

Activation of this pathway is crucial for normal cellular function; however, its aberrant activation is a hallmark of many cancers, driving tumor progression and resistance to therapy.[1][2]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling cascade.

This compound: A Potent Kinase Inhibitor

This compound is a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[4][5][6] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial component of membrane trafficking and a precursor for other phosphoinositides. Given the structural similarities and substrate overlap between PI4Ks and PI3Ks, inhibitors targeting one family may exhibit cross-reactivity with the other.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized against a panel of lipid kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (nM) | Reference |

| PI4KIIIβ | 7 | [4][5] |

| PI3Kδ | 152 | [4][5] |

| PI3Kγ | 1046 | [4][5] |

| PI3KC2γ | ~1000 | [5] |

| PI3Kα | ~2000 | [5] |

| PI4KIIIα | ~2600 | [5] |

Table 1: Inhibitory Activity of this compound against various lipid kinases.

| Kinase Target | % Inhibition at 20 µM | Reference |

| PI4K2α | <50% | [5] |

| PI4K2β | <50% | [5] |

| PI3Kβ | <50% | [5] |

Table 2: Selectivity of this compound against other related kinases.

These data demonstrate that this compound is a highly potent inhibitor of PI4KIIIβ with significant selectivity over other PI4K and PI3K isoforms.

Interaction with the PI3K/Akt/mTOR Pathway

Emerging evidence suggests a functional link between PI4KIIIβ and the PI3K/Akt/mTOR pathway. Studies have shown that the expression of PI4KIIIβ in breast carcinoma cells leads to increased activation of Akt, which is dependent on the production of PI(3,4,5)P3.[7] Interestingly, a kinase-inactive version of PI4KIIIβ also resulted in increased Akt activation, suggesting a mechanism independent of its lipid kinase activity, possibly through its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[7] Furthermore, knockdown of PI4KIIIβ in MDA-MB-231 breast cancer cells has been shown to enhance pro-apoptotic Akt phosphorylation, leading to apoptosis.[8][9] These findings highlight a complex and context-dependent role for PI4KIIIβ in regulating Akt signaling. The direct effect of this compound on the phosphorylation status of Akt and mTOR requires further specific investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ADP-Glo™ Kinase Assay for PI4KIIIβ Activity

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human PI4KIIIβ enzyme

-

PI:PS lipid substrate vesicles

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 5 µL of a solution containing the PI4KIIIβ enzyme and the PI:PS substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Western Blotting for PI3K/Akt/mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing an Experimental Workflow

Caption: A typical workflow for characterizing a kinase inhibitor.

Synthesis of this compound

The chemical synthesis of this compound, N-(4-methyl-5-(4-methoxy-3-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)thiazol-2-yl)cyclopentanecarboxamide, involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, the synthesis of similar 2-aminothiazole derivatives generally follows a common synthetic strategy. This typically involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone to form the thiazole ring. Subsequent functional group manipulations, such as amide bond formation and sulfonylation, are then carried out to arrive at the final product.

Conclusion

The PI3K/Akt/mTOR pathway remains a central focus for drug discovery efforts in oncology and other diseases. Understanding the intricate regulation of this pathway and the tools available to probe its function is paramount for researchers. This compound is a potent and selective inhibitor of PI4KIIIβ with demonstrated effects on cellular processes linked to the PI3K/Akt/mTOR pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists investigating the roles of phosphoinositide kinases in health and disease and for those involved in the development of novel therapeutic agents targeting these critical signaling networks. Further research into the direct effects of this compound on the phosphorylation of Akt and mTOR will be crucial for fully elucidating its mechanism of action and its potential as a therapeutic agent.

References

- 1. biosynth.com [biosynth.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Enterovirus Replication by PI4KIIIbeta-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which PI4KIIIbeta-IN-9, a potent small molecule inhibitor, disrupts the replication of enteroviruses. By targeting a crucial host cell factor, this compound offers a promising broad-spectrum antiviral strategy with a high barrier to resistance.

Executive Summary

Enteroviruses, a genus within the Picornaviridae family, encompass a wide range of human pathogens, including poliovirus, coxsackieviruses, and rhinoviruses. These viruses are responsible for a spectrum of illnesses, from the common cold to severe neurological diseases.[1] Despite their significant clinical impact, there are currently no approved antiviral drugs for the treatment or prophylaxis of most enterovirus infections.[2][3] This unmet medical need drives the search for novel antiviral agents. A promising strategy involves targeting host cellular factors that are essential for the viral life cycle. One such factor is Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase hijacked by enteroviruses to facilitate their replication. This compound is a representative inhibitor that effectively blocks this process, demonstrating broad-spectrum activity by preventing the formation of functional viral replication organelles.

The Critical Role of Host PI4KIIIβ in Enterovirus Replication

Enteroviruses are positive-strand RNA viruses that replicate their genomes in the cytoplasm of infected host cells. A hallmark of their replication strategy is the extensive remodeling of intracellular membranes, primarily derived from the Golgi apparatus, to form specialized structures known as replication organelles (ROs).[1][2] These ROs provide a physical scaffold that concentrates viral and host factors, shielding the replication process from innate immune surveillance.

The biogenesis and function of these ROs are critically dependent on the host lipid kinase PI4KIIIβ.[4] Here's a step-by-step breakdown of its involvement:

-

Recruitment by Viral Protein 3A: The non-structural viral protein 3A plays a central role in hijacking the host machinery. Membrane-bound 3A proteins recruit PI4KIIIβ to the membranes destined to become ROs.[4][5][6]

-

Synthesis of PI4P: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[7][8]

-

Enrichment of ROs with PI4P: This recruitment leads to a significant accumulation of PI4P lipids within the RO membranes, creating a unique, lipid-rich microenvironment.[5][7]

-

Recruitment of Downstream Effectors: The PI4P-enriched membranes serve as a platform to recruit other essential factors. Notably, PI4P can directly bind the viral RNA-dependent RNA polymerase (3Dpol), anchoring the replication machinery to the ROs.[5][6] Furthermore, PI4P recruits host proteins like oxysterol-binding protein (OSBP), which mediates the exchange of PI4P for cholesterol between the ROs and the endoplasmic reticulum, a process vital for the structural integrity of the ROs.[4][9]

In essence, by co-opting PI4KIIIβ, enteroviruses create a specialized lipid environment that is indispensable for the assembly and function of their replication machinery.

Mechanism of Action of this compound

This compound and its analogues are potent and specific inhibitors of the host cell factor PI4KIIIβ. The compound acts as a direct antagonist to the kinase's function.

-

Direct Kinase Inhibition: this compound directly targets the enzymatic activity of PI4KIIIβ.[2][3] Studies have shown that it likely binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its PI substrate.[2][3]

-

Depletion of PI4P Pools: By inhibiting the kinase, the compound causes a rapid and significant reduction in the levels of PI4P at the Golgi complex and, consequently, prevents its accumulation at the viral ROs.[2][3]

-

Disruption of ROs and RNA Replication: Without the PI4P-rich microenvironment, the recruitment of the viral polymerase (3Dpol) and other essential host factors is impaired.[5] This leads to the failure of ROs to form or function correctly, thereby halting viral RNA synthesis.[2] This effect has been confirmed using subgenomic replicons, which isolate the RNA replication step from other stages of the viral life cycle.[2]

This host-targeting mechanism provides a significant advantage, as it is effective across a wide range of enteroviruses and rhinoviruses that share this dependency on PI4KIIIβ.[2][3]

Quantitative Data: Antiviral Activity and Specificity

The efficacy of PI4KIIIβ inhibitors has been quantified across various enterovirus species. The data below is summarized from studies on this compound and functionally identical analogues (e.g., "compound 1").

| Compound/Analogue | Target Virus/Kinase | Assay Type | EC50 / IC50 (nM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| This compound Analogue | Coxsackievirus B3 (CVB3) | CPE Reduction | 4 ± 1 | >100 | >25,000 | [2] |

| This compound Analogue | Enterovirus 71 (EV71) | CPE Reduction | 11 ± 2 | >100 | >9,090 | [2] |

| This compound Analogue | Poliovirus type 1 | CPE Reduction | 31 ± 14 | >100 | >3,225 | [2] |

| This compound Analogue | Rhinovirus 2 (HRV2) | CPE Reduction | 12 ± 1 | >100 | >8,333 | [2] |

| This compound Analogue | Rhinovirus 14 (HRV14) | CPE Reduction | 29 ± 1 | >100 | >3,448 | [2] |

| This compound Analogue | PI4KIIIβ (in vitro) | Kinase Assay | 5.7 | N/A | N/A | [10] |

| This compound Analogue | PI4KIIIα (in vitro) | Kinase Assay | 1700 | N/A | N/A | [10] |

EC50: 50% effective concentration for inhibiting viral replication. IC50: 50% inhibitory concentration for enzymatic activity. CC50: 50% cytotoxic concentration. SI = CC50 / EC50.

The data clearly demonstrates potent, nanomolar-range antiviral activity against a broad spectrum of enteroviruses. Furthermore, the high CC50 values indicate low cytotoxicity, resulting in an excellent selectivity index. The in vitro kinase assays confirm that the compound is highly selective for the PI4KIIIβ isoform over the related PI4KIIIα.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Seed susceptible cells (e.g., HeLa or BGM) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove growth medium from cells and add the compound dilutions. Subsequently, infect the cells with a specific enterovirus (e.g., CVB3) at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.

-

Incubation: Incubate plates for 3-4 days at the optimal temperature for the virus (e.g., 37°C) until CPE is complete in the virus control wells.[11]

-

Quantification of Cell Viability: Assess cell viability using a metabolic assay, such as MTS or crystal violet staining. For MTS, add the reagent to each well and measure absorbance after a few hours.[11]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the dose-response curve and calculating the compound concentration that protects 50% of the cells from CPE. The CC50 is determined in parallel on uninfected cells.

Subgenomic Replicon Assay

This assay specifically measures the effect of a compound on viral RNA replication.

-

Replicon System: Utilize a subgenomic replicon construct where the viral capsid-coding region is replaced with a reporter gene, such as Firefly luciferase. RNA is produced from this construct via in vitro transcription.[2]

-

RNA Transfection: Transfect susceptible cells (e.g., BGM) with the replicon RNA using electroporation or a lipid-based transfection reagent.

-

Compound Treatment: Immediately after transfection, plate the cells into 96-well plates containing pre-diluted this compound.[2]

-

Incubation: Incubate the cells for a single replication cycle (e.g., 8 hours).

-

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is directly proportional to the level of viral RNA replication.[2]

-

Data Analysis: Normalize the luciferase signal to controls and calculate the EC50 value, which represents the concentration of this compound that inhibits RNA replication by 50%.

In Vitro PI4KIIIβ Kinase Assay

This biochemical assay measures the direct inhibition of the recombinant enzyme.

-

Reaction Setup: In a reaction buffer, combine recombinant human PI4KIIIβ enzyme with its substrate, phosphatidylinositol (often presented in Triton micelles).[12]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding radioactively labeled ATP ([γ-32P]ATP or [γ-33P]ATP).

-

Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Termination and Quantification: Stop the reaction (e.g., by adding phosphoric acid). Quantify the amount of radioactive phosphate incorporated into the PI substrate by separating the lipid product and measuring its radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-compound control. The IC50 value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway: PI4KIIIβ Hijacking and Inhibition

Caption: Enterovirus 3A protein recruits host PI4KIIIβ to generate PI4P, forming the replication organelle. This compound inhibits this process.

Experimental Workflow: Subgenomic Replicon Assay

Caption: Workflow for the subgenomic replicon assay to quantify the inhibition of viral RNA replication.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. embopress.org [embopress.org]

- 9. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Whitepaper: PI4KIIIbeta-IN-9 and the Landscape of Broad-Spectrum Antiviral Host-Targeting Agents

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth technical guide on the broad-spectrum antiviral properties of PI4KIIIbeta inhibitors, with a focus on compounds like PI4KIIIbeta-IN-9.

Executive Summary

The emergence of drug-resistant viral strains and the threat of novel pandemic agents necessitate innovative antiviral strategies. Targeting host cellular factors that are essential for viral replication presents a promising approach, offering a high genetic barrier to resistance and the potential for broad-spectrum activity. One of the most validated host targets is Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), a lipid kinase hijacked by a wide array of positive-sense single-stranded RNA (+ssRNA) viruses. These viruses, including enteroviruses, rhinoviruses, and flaviviruses, depend on PI4KIIIβ to remodel host cell membranes into specialized replication organelles (ROs). Potent and selective inhibitors of PI4KIIIβ, such as this compound and its analogs, have demonstrated powerful, broad-spectrum antiviral effects in preclinical studies by preventing the formation of these viral replication factories. This guide details the mechanism of action, quantitative antiviral data, and key experimental protocols associated with the investigation of PI4KIIIβ inhibitors.

Introduction: The Rationale for Host-Targeting Antivirals

Traditional antiviral drugs typically target viral enzymes like proteases or polymerases. While often effective, this approach can be undermined by the high mutation rates of viruses, leading to the rapid development of drug resistance.[1][2] Host-targeting antivirals (HTAs) circumvent this issue by targeting stable host cell proteins that viruses rely on for their life cycle.[1] Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) has emerged as a critical host factor for numerous pathogenic viruses.[3][4][5] It is a key enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[3][5] Several viral families, particularly Picornaviridae (e.g., rhinoviruses, enteroviruses) and Flaviviridae (e.g., Hepatitis C, Zika virus), actively recruit PI4KIIIβ to create PI4P-enriched membrane environments conducive to viral RNA replication.[1][5][6] Therefore, inhibiting PI4KIIIβ offers a powerful strategy to disrupt the replication of a wide range of viruses.[4][7]

Mechanism of Action: PI4KIIIβ in the Viral Replication Cycle

Positive-sense single-stranded RNA viruses reorganize host intracellular membranes to form replication organelles, which serve as platforms for viral RNA synthesis.[6] This process is critically dependent on the accumulation of specific lipids, particularly PI4P. Enteroviruses, for example, use non-structural proteins like 3A to recruit PI4KIIIβ to these sites.[6][8] The localized enrichment of PI4P then helps recruit other factors necessary for building a functional replication complex and altering the membrane lipid composition to favor viral replication.[7]

PI4KIIIβ inhibitors act by binding to the ATP-binding site of the kinase, preventing the phosphorylation of PI and thereby blocking the production of PI4P.[6][9] This disruption of the PI4P supply chain prevents the formation and maintenance of the viral replication organelles, effectively halting viral RNA synthesis.[6]

Quantitative Data: Broad-Spectrum Antiviral Activity

Numerous studies have quantified the potent antiviral activity of PI4KIIIβ inhibitors against a wide array of viruses. Compounds such as this compound, and other well-documented analogs like BF738735 (compound 1) and compound 7f, exhibit low nanomolar efficacy.[3][8] The data below summarizes their activity across different viral species.

Table 1: Antiviral Activity of PI4KIIIβ Inhibitors against Picornaviridae

| Inhibitor | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| BF738735 | Coxsackievirus B3 (CVB3) | BGM | 4 | 65 | 16,250 | [8] |

| BF738735 | Enterovirus A71 (EV-A71) | HeLa Rh | 13 | 47 | 3,615 | [8] |

| BF738735 | Enterovirus D68 (EV-D68) | HeLa Rh | 71 | 47 | 662 | [8] |

| BF738735 | Human Rhinovirus 14 (HRV-14) | HeLa R19 | 10 | 11 | 1,100 | [8] |

| BF738735 | Human Rhinovirus 16 (HRV-16) | HeLa R19 | 11 | 11 | 1,000 | [8] |

| Compound 7f | Human Rhinovirus B14 (HRV-B14) | H1HeLa | 8 | >37.16 | ≥4638 | [3] |

| Compound 7f | Human Rhinovirus A16 (HRV-A16) | H1HeLa | 6.8 | >21.23 | >3116 | [3] |

| Compound 7f | Human Rhinovirus A21 (HRV-A21) | H1HeLa | 7.6 | >21.23 | >2793 | [3] |

| Compound 7f | Coxsackievirus A16 (CV-A16) | H1HeLa | 15 | >21.23 | >1415 | [3] |

| Compound 7f | Enterovirus A71 (EV-A71) | H1HeLa | 10 | >21.23 | >2123 | [3] |

Table 2: Antiviral Activity of PI4KIIIβ Inhibitors against Other Viral Families

| Inhibitor | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Bithiazole 2a | Zika Virus (ZIKV) | Vero E6 | 1.88 | >50 | >26.6 | [10] |

| Bithiazole 2a | SARS-CoV-2 | Vero E6 | 3.92 | >50 | >12.8 | [10] |

| Bithiazole 2a | SARS-CoV-2 | Calu-3 | 2.71 | 5.3 | 1.95 | [10] |

Table 3: In Vitro Kinase Inhibition Profile

| Inhibitor | Target Kinase | IC₅₀ (nM) | Notes | Reference |

| BF738735 | PI4KIIIβ | 5.7 | Highly selective over PI4KIIIα (IC₅₀ = 1,700 nM) | [8] |

| Compound 7f | PI4KIIIβ | 16 | Highly selective over PI4KIIIα (IC₅₀ > 10,000 nM) | [3][4] |

Experimental Protocols

The evaluation of PI4KIIIβ inhibitors involves a series of standardized in vitro assays to determine antiviral efficacy, cytotoxicity, and mechanism of action.

Multicycle Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Seed a suitable host cell line (e.g., HeLa, Vero E6) into 96-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Add the diluted compounds to the cell plates.

-

Viral Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI) to allow for multiple rounds of replication.

-

Incubation: Incubate the plates for 3-4 days, or until significant CPE is observed in the untreated, virus-infected control wells.[6][8]

-

Quantification: Assess cell viability using a reagent such as MTT or CellTiter-Glo. The absorbance or luminescence is proportional to the number of viable cells.

-

Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.[11]

Cytotoxicity Assay

This assay is run in parallel with the antiviral assay to determine the compound's toxicity to the host cells.

-

Protocol: The procedure is identical to the CPE assay, but the cells are not infected with a virus.[11]

-

Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

-

Cell Seeding: Grow a confluent monolayer of host cells in 24- or 48-well plates.[10]

-

Infection: Infect the cells with a low MOI of the virus for 1 hour.[10]

-

Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of the test compound.[10]

-

Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).

-

Visualization: Fix and stain the cells with a dye like crystal violet. Plaques appear as clear zones against a stained cell monolayer.[10]

-

Analysis: Count the number of plaques at each compound concentration. The EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the untreated control.[10]

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of PI4KIIIβ.

-

Assay System: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]

-

Reaction: Recombinant purified PI4KIIIβ enzyme is incubated with its substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.

-

Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.

-

Analysis: The luminescent signal is inversely proportional to the kinase activity. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[12]

Conclusion and Future Directions

The inhibition of the host lipid kinase PI4KIIIβ is a clinically validated strategy for developing broad-spectrum antiviral agents. Potent and selective inhibitors like this compound and its analogs have demonstrated efficacy against a wide range of clinically relevant +ssRNA viruses in the nanomolar range, coupled with high selectivity indices.[3][8] The mechanism, which involves preventing the formation of viral replication organelles, is central to the life cycle of many viruses, making it a robust target.[7] While the broad-spectrum potential is clear, the in vivo safety and tolerability of long-term PI4KIIIβ inhibition remain areas of active investigation, as some studies have noted potential toxicity.[11] Future research will focus on optimizing the therapeutic window of these inhibitors and advancing the most promising candidates toward clinical development for the treatment of enteroviral infections and other viral diseases.

References

- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of PI4KIIIbeta-IN-9 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of PI4KIIIbeta-IN-9, a potent inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ), in the field of cancer research. This document consolidates key findings on its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to PI4KIIIβ in Oncology

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid and a precursor for other phosphoinositides. The isoform PI4KIIIβ is gaining prominence as a potential therapeutic target in oncology due to its emerging roles in key cellular processes that are often dysregulated in cancer.[1][2]

Emerging evidence implicates PI4KIIIβ in the progression of various cancers, including breast and lung cancer.[3][4] Its overexpression has been observed in a significant subset of breast tumors, and its gene, PI4KB, is frequently amplified in lung adenocarcinoma, particularly in tumors with chromosome 1q amplification.[3][4] High PI4KIIIβ expression is often associated with more aggressive disease and poorer patient prognosis.[4]

PI4KIIIβ contributes to oncogenesis through several mechanisms:

-

Activation of Pro-Survival Signaling: PI4KIIIβ can activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][3] This can occur through both kinase-dependent and -independent mechanisms.

-

Regulation of Vesicular Trafficking: PI4KIIIβ-generated PI4P at the Golgi apparatus is essential for the function of Golgi phosphoprotein 3 (GOLPH3), which facilitates the vesicular release of proteins.[4] This enhanced secretion can promote tumor growth and metastasis by releasing pro-tumorigenic factors into the tumor microenvironment.[4]

-

Promotion of Cell Migration and Invasion: PI4KIIIβ has been shown to play a role in regulating cell shape, migration, and the formation of focal adhesions, all of which are critical for cancer cell invasion and metastasis.

Given its multifaceted role in promoting cancer progression, the inhibition of PI4KIIIβ presents a promising therapeutic strategy. This compound has emerged as a potent and selective small molecule inhibitor for investigating the therapeutic potential of targeting this kinase.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KIIIβ. Its well-characterized inhibitory profile makes it a valuable tool for preclinical cancer research.

In Vitro Inhibitory Activity

The inhibitory activity of this compound has been assessed against a panel of lipid kinases, demonstrating its high selectivity for PI4KIIIβ.

| Kinase Target | IC50 (nM) |

| PI4KIIIβ | 7 |

| PI3Kδ | 152 |

| PI3Kγ | 1046 |

| PI3KC2γ | ~1000 |

| PI3Kα | ~2000 |

| PI4KIIIα | ~2600 |

| PI4K2α | >20000 |

| PI4K2β | >20000 |

| PI3Kβ | >20000 |

| Data compiled from publicly available sources.[5] |

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of the PI4KIIIβ enzyme, thereby preventing the phosphorylation of phosphatidylinositol to PI4P.[5] This leads to a reduction in cellular PI4P levels, particularly at the Golgi apparatus, disrupting the downstream signaling and trafficking events that are dependent on this lipid messenger.[4]

Preclinical Anti-Cancer Applications of this compound

The inhibition of PI4KIIIβ by this compound has shown promise in various preclinical cancer models, primarily through the induction of apoptosis and the suppression of cell proliferation, migration, and invasion.

Effects on Cancer Cell Viability and Proliferation

Treatment with this compound has been shown to decrease the viability and proliferation of cancer cells, particularly those with a dependency on the PI4KIIIβ signaling pathway, such as lung cancer cells with 1q amplification.[4]

| Cancer Type | Cell Line(s) | Observed Effects with PI4KIIIβ Inhibition | Reference |